ROCK1 Kinase Inhibition: 2-Indanyl vs. 1-Indanyl Substitution (17-Fold Potency Gain)
In a matched molecular pair comparison using the same triazine-diamine core scaffold, the 2-indanyl hydrazine derivative (6-(1,4-diazepan-1-yl)-N2-(2,3-dihydro-1H-inden-2-yl)-N4-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine) exhibited an IC50 of 11 nM against human ROCK1, whereas the positional 1-indanyl isomer (N2-(2,3-dihydro-1H-inden-1-yl)-6-(piperazin-1-yl)-N4-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine) exhibited an IC50 of 185 nM under identical IMAP assay conditions [1] [2]. This represents a 16.8-fold improvement in potency conferred solely by relocation of the indane attachment point from the 1-position to the 2-position.
| Evidence Dimension | ROCK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 nM (2-indanyl triazine-diamine derivative) |
| Comparator Or Baseline | IC50 = 185 nM (1-indanyl triazine-diamine derivative) |
| Quantified Difference | 16.8-fold lower IC50 (higher potency) |
| Conditions | In vitro IMAP assay, human ROCK1 kinase, identical scaffold except indane attachment position |
Why This Matters
A 16.8-fold difference in target potency directly informs fragment selection in kinase inhibitor lead optimization, where the 2-indanyl scaffold provides a binding geometry advantage that cannot be replicated by positional isomers.
- [1] BindingDB BDBM50299372. (2010). IC50 = 11 nM for 6-(1,4-diazepan-1-yl)-N2-(2,3-dihydro-1H-inden-2-yl)-N4-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine against human ROCK1. Curated by ChEMBL. View Source
- [2] BindingDB BDBM50299365. (2010). IC50 = 185 nM for N2-(2,3-dihydro-1H-inden-1-yl)-6-(piperazin-1-yl)-N4-(pyridin-4-yl)-1,3,5-triazine-2,4-diamine against human ROCK1. Curated by ChEMBL. View Source
